22,23-Didehydro Selamectin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

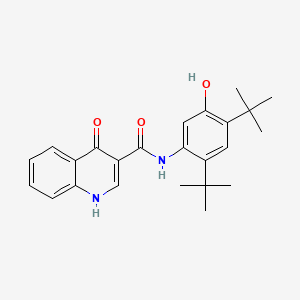

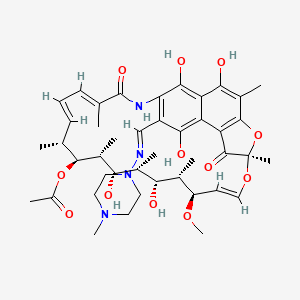

22,23-Didehydro Selamectin, also known as Avermectin A1a, is an impurity of Selamectin . Selamectin is a topical parasiticide and antihelminthic used on dogs and cats . The molecular formula of 22,23-Didehydro Selamectin is C43 H61 N O11 and it has a molecular weight of 767.94 .

Synthesis Analysis

The synthesis process of Selamectin, which 22,23-Didehydro Selamectin is an impurity of, has been described in patents . The process involves using doramectin as a starting material, and obtaining selamectin via hydrogenation, oxidation, oximation, and desugaring .Molecular Structure Analysis

The molecular formula of 22,23-Didehydro Selamectin is C43 H61 N O11 . This indicates that it contains 43 carbon atoms, 61 hydrogen atoms, 1 nitrogen atom, and 11 oxygen atoms.Physical And Chemical Properties Analysis

22,23-Didehydro Selamectin has a melting point of >184°C (dec.) and a predicted boiling point of 918.0±65.0 °C . It has a predicted density of 1.35±0.1 g/cm3 . It is slightly soluble in Chloroform, DMSO, and Methanol . It is a solid substance with a color ranging from white to light green .Safety and Hazards

22,23-Didehydro Selamectin is intended to be used only for scientific research and development and is not for use in humans or animals . In case of exposure, it is recommended to move to fresh air if inhaled, wash the affected area with soap and water if it comes in contact with skin, rinse eyes with plenty of water if it comes in contact with eyes, and seek medical attention if swallowed .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis of 22,23-Didehydro Selamectin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Selamectin", "Sodium hydride", "Bromine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Selamectin is reacted with sodium hydride in anhydrous acetone to form the corresponding sodium salt.", "Bromine is added to the reaction mixture to form the bromo derivative.", "The bromo derivative is reduced with sodium borohydride in methanol to form the corresponding alcohol.", "The alcohol is treated with hydrochloric acid to form the hydrochloride salt.", "The hydrochloride salt is reacted with sodium hydroxide in water to form the free base.", "The free base is treated with methanol to form the methanesulfonate salt.", "The methanesulfonate salt is reacted with sodium hydroxide in water to form the free base.", "The free base is treated with ethanol to form the ethanesulfonate salt.", "The ethanesulfonate salt is reacted with sodium hydroxide in water to form the free base.", "The free base is treated with diethyl ether to form the diethyl ether solvate." ] } | |

CAS RN |

165108-09-8 |

Product Name |

22,23-Didehydro Selamectin |

Molecular Formula |

C₄₃H₆₁NO₁₁ |

Molecular Weight |

767.94 |

synonyms |

25-Cyclohexyl-4’-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-5-(hydroxyimino)-avermectin A1a; Selamectin Impurity B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)

![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)

![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)

![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)